3'-Deoxy-3'-fluoro-5'-O-(4,4'-dimethoxytrityl)thymidine
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Description
3’-Deoxy-3’-fluoro-5’-O-(4,4’-dimethoxytrityl)thymidine is a specialty product for proteomics research . It has a molecular formula of C31H31FN2O6 and a molecular weight of 546.59 .
Synthesis Analysis
5′-O-(4,4′-Dimethoxytrityl)thymidine may be used in the stereoselective synthesis of 3′-deoxy-3′-threo-hydroxymethyl nucleoside, which can be subsequently incorporated into oligodeoxynucleotides . It may be used as a research tool for antiviral and anticancer studies .Molecular Structure Analysis
3’-Deoxy-3’-fluoro-5’-O-(4,4’-dimethoxytrityl)thymidine contains a total of 75 bonds; 44 non-H bonds, 21 multiple bonds, 9 rotatable bonds, 3 double bonds, 18 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 1 urea (-thio) derivative, 1 imide (-thio), 2 ether (aliphatic), 2 ether (aromatic), and 1 Oxolane .Chemical Reactions Analysis
The compound is used in the solid-phase synthesis of polynucleotides and polythymidylic acids by the block coupling phosphotriester method . It is also used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside .Physical And Chemical Properties Analysis
The compound is a white solid with a molecular formula of C31H31FN2O6 and a molecular weight of 546.59 . It is soluble in dichloromethane .Scientific Research Applications
Radiosynthesis for PET Imaging
3'-Deoxy-3'-fluoro-5'-O-(4,4'-dimethoxytrityl)thymidine has been recognized for its potential in the field of positron emission tomography (PET) imaging, particularly as an alternative to [11C]Thymidine. The compound's stability and intracellular accumulation without participating in DNA synthesis make it a valuable marker for tumor proliferation studies. Notably, modifications in the radiosynthesis process have been explored to improve the production of [18F]fluorothymidine ([18F]FLT), such as utilizing different precursors and optimizing reaction conditions, to ensure higher yield and stability for clinical applications (Wodarski et al., 2000) (Jia-he, 2012).
DNA Sequencing and Oligonucleotide Synthesis
The compound has been instrumental in advancing DNA sequencing technology and oligonucleotide synthesis. Specifically, derivatives of 3'-Deoxy-3'-fluoro-5'-O-(4,4'-dimethoxytrityl)thymidine have been synthesized for use as chain terminators in DNA sequencing, demonstrating the compound's versatility and crucial role in genetic research. This is evident in the development of thioamide derivatives and their conversion into triphosphates for efficient DNA sequencing experiments (Wojczewski et al., 2000).
properties
IUPAC Name |
1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31FN2O6/c1-20-18-34(30(36)33-29(20)35)28-17-26(32)27(40-28)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-28H,17,19H2,1-3H3,(H,33,35,36)/t26-,27+,28+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWGIYQONVUVCS-UPRLRBBYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31FN2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747490 |
Source
|
Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxy-3'-fluorothymidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Deoxy-3'-fluoro-5'-O-(4,4'-dimethoxytrityl)thymidine | |
CAS RN |
290371-78-7 |
Source
|
Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxy-3'-fluorothymidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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